

Spectroscopic and Structural Analysis of 3-Hydrazinyl-2-nitropyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydrazinyl-2-nitropyridine**

Cat. No.: **B1313832**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and expected spectroscopic data for the compound **3-Hydrazinyl-2-nitropyridine**. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and general spectroscopic principles applicable to the molecule's structure. It is intended to serve as a foundational resource for researchers interested in the characterization of this and related compounds.

Chemical Structure and Properties

- Molecular Formula: C₅H₆N₄O₂
- Molecular Weight: 154.13 g/mol
- IUPAC Name: (2-nitropyridin-3-yl)hydrazine

The structure consists of a pyridine ring substituted with a nitro group at position 2 and a hydrazinyl group at position 3. The presence of these functional groups dictates the expected spectroscopic behavior of the molecule.

Spectroscopic Data

Comprehensive experimental spectroscopic data for **3-Hydrazinyl-2-nitropyridine** is not readily available in peer-reviewed literature or public spectral databases. The following sections

present predicted data and an analysis of the expected spectral features based on the chemical structure.

While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z) for various adducts of **3-Hydrazinyl-2-nitropyridine** have been calculated. This data is crucial for identifying the compound in mass spectrometry analyses.

Adduct	Predicted m/z
[M+H] ⁺	155.05635
[M+Na] ⁺	177.03829
[M+K] ⁺	193.01223
[M+NH ₄] ⁺	172.08289
[M-H] ⁻	153.04179

Data sourced from computational predictions.[\[1\]](#)

Experimental NMR data is unavailable. However, the expected ¹H and ¹³C NMR spectra can be inferred from the molecular structure.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group.

- Pyridine Ring Protons: Three aromatic protons will be present, likely exhibiting complex splitting patterns (doublets or doublet of doublets) due to coupling with each other. Their chemical shifts would be in the typical aromatic region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing nitro group and the electron-donating hydrazinyl group.
- Hydrazinyl Protons (-NH-NH₂): The protons on the hydrazinyl group are expected to appear as two separate signals, one for the -NH and one for the -NH₂. These signals are often broad and their chemical shifts can vary depending on the solvent and concentration. They are exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

- C-NO₂ and C-NHNH₂: The carbons directly attached to the nitro and hydrazinyl groups will have their chemical shifts significantly influenced by these substituents. The carbon bearing the nitro group (C2) is expected to be shifted downfield.
- Other Aromatic Carbons: The remaining three carbons in the pyridine ring will appear in the aromatic region of the spectrum.

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch (Hydrazine)	3400-3200	Typically two bands for the -NH ₂ group
C-H Stretch (Aromatic)	3100-3000	Sharp, medium-to-weak bands
N-O Stretch (Nitro)	1560-1520 and 1360-1340	Strong, asymmetric and symmetric stretching
C=C, C=N Stretch (Aromatic Ring)	1600-1450	Multiple bands of varying intensity

Experimental Protocols

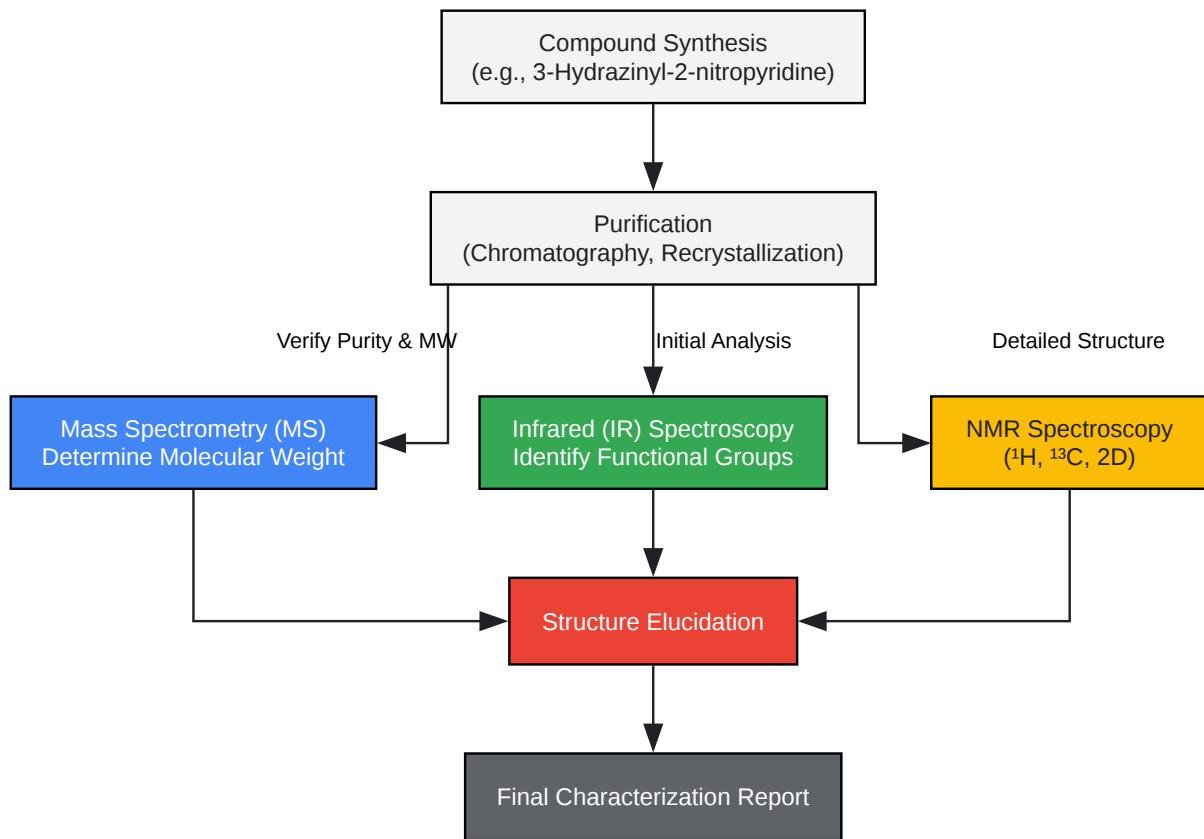
As specific experimental details for **3-Hydrazinyl-2-nitropyridine** are not published, this section provides generalized protocols for the spectroscopic analysis of a novel small organic molecule.

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans and a longer relaxation delay compared to ^1H NMR.
- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}-\text{H}]^-$).
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm^{-1} .

Workflow Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PubChemLite - 3-hydrazinyl-2-nitropyridine (C5H6N4O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 3-Hydrazinyl-2-nitropyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313832#spectroscopic-data-nmr-ir-ms-of-3-hydrazinyl-2-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com